molecular formula C22H33N3O2 B5637863 5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one

5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one

Cat. No.: B5637863
M. Wt: 371.5 g/mol
InChI Key: LJLOFVUDJQVCOI-UHFFFAOYSA-N
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Description

5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the spirohydantoin family, which is known for its diverse biological activities and potential pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[45]decane-2-carbonyl]-1H-pyridin-2-one typically involves multiple steps, starting from readily available precursorsCommon synthetic routes may involve cyclization reactions, nucleophilic substitutions, and carbonylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione
  • 3-(4-bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one is unique due to its specific spirocyclic structure and the presence of the pyridin-2-one moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c26-20-8-7-19(15-23-20)21(27)25-14-11-22(17-25)10-4-12-24(16-22)13-9-18-5-2-1-3-6-18/h7-8,15,18H,1-6,9-14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLOFVUDJQVCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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